2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate
Descripción
2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of difluoroamino groups and a methylprop-2-enoate moiety, making it a compound of interest in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
21695-78-3 |
|---|---|
Fórmula molecular |
C7H10F4N2O2 |
Peso molecular |
230.16 g/mol |
Nombre IUPAC |
2,3-bis(difluoroamino)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H10F4N2O2/c1-5(2)7(14)15-4-6(13(10)11)3-12(8)9/h6H,1,3-4H2,2H3 |
Clave InChI |
NPAVQWOAVPEWHM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(CN(F)F)N(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The synthetic routes often involve the use of difluoroamine and appropriate alkylating agents under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. This includes precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different chemical properties.
Substitution: The difluoroamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield difluoroamino oxide derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups .
Aplicaciones Científicas De Investigación
2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The difluoroamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with various substrates, leading to its diverse range of applications in different fields .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate include other difluoroamino-containing compounds and methylprop-2-enoate derivatives. These compounds share some structural similarities but differ in their specific functional groups and reactivity .
Uniqueness
What sets 2,3-Bis(difluoroamino)propyl 2-methylprop-2-enoate apart is its unique combination of difluoroamino groups and a methylprop-2-enoate moiety. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
